molecular formula C9H9BrF2O B1393350 2-Ethoxy-3,5-difluorobenzyl bromide CAS No. 1017779-82-6

2-Ethoxy-3,5-difluorobenzyl bromide

Cat. No. B1393350
M. Wt: 251.07 g/mol
InChI Key: HJNSQYMUVJSDLQ-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzyl bromide is an organic compound used as an intermediate in organic synthesis and medicinal chemistry . It has a molecular weight of 251.07 .


Synthesis Analysis

The synthesis of 2-Ethoxy-3,5-difluorobenzyl bromide involves the reaction of triphenyl phosphine and carbon tetrabromide in ether at room temperature for 30 minutes. Then, 3,5-difluorobenzyl alcohol in ether solution is slowly added to the reaction system, and the reaction mixture is stirred at 25°C for 40 minutes .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3,5-difluorobenzyl bromide consists of a benzene ring substituted with two fluorine atoms, one bromomethyl group, and one ethoxy group . The IUPAC name is 2-(bromomethyl)-4,6-difluorophenyl ethyl ether .


Chemical Reactions Analysis

2-Ethoxy-3,5-difluorobenzyl bromide can undergo various chemical reactions due to the presence of the bromomethyl group, which can act as a leaving group in nucleophilic substitution reactions . The benzylic position is particularly reactive, allowing for reactions such as free radical bromination .

Scientific Research Applications

Structural and Synthetic Applications

  • Structural Properties for Dendritic Material Synthesis : The structural properties of derivatives similar to 2-Ethoxy-3,5-difluorobenzyl bromide, such as 3,5-dimethoxybenzyl bromide, have been explored for their potential as building blocks in the synthesis of dendritic materials (Pan et al., 2005).

  • Synthesis of Complex Compounds : It has been used in the synthesis of complex compounds like 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone, showcasing its utility in organic synthesis (Ma et al., 2010).

Material Science and Chemical Engineering

  • Ionic Liquids Preparation : In material science, it's used in the preparation of new low melting ammonium-based ionic liquids with ether functionality. This demonstrates its role in creating new materials with unique properties (Kärnä et al., 2009).

  • Organic Light Emitting Diodes : Another application is in the field of organic electronics, specifically in the performance control of cationic conjugated polymers in light-emitting diodes (Yang et al., 2006).

Catalysis and Chemical Reactions

  • Catalytic Activity in Reactions : The compound is also utilized in catalytic activities like the Mizoroki–Heck coupling reactions, indicating its importance in facilitating chemical transformations (Türkmen et al., 2009).

  • Proton Shuttles in Chemical Synthesis : It plays a role as a proton shuttle in the selective functionalization of indole C-H bonds, which is crucial in synthesizing a wide range of organic compounds (Pi et al., 2018).

  • Electrochemical Applications : In electrochemistry, it's used in the one-electron cleavage of benzylic bromides at palladium cathodes, which is significant for understanding and developing new electrochemical processes (Jouikov & Simonet, 2010).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Proper personal protective equipment should be used when handling this chemical, and it should be used only in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-9-6(5-10)3-7(11)4-8(9)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNSQYMUVJSDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256625
Record name 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-difluorobenzyl bromide

CAS RN

1017779-82-6
Record name 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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